molecular formula C9H16N4O B11737146 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide

3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11737146
M. Wt: 196.25 g/mol
InChI Key: JKGGWFRLEBLQLQ-UHFFFAOYSA-N
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Description

3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxamide positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Pyrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Various substituted pyrazoles depending on the reagents used

Scientific Research Applications

3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 3-Amino-4-carbethoxypyrazole
  • N-(Substituted-pyridyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethyl and propyl groups contribute to its lipophilicity, enhancing its ability to interact with hydrophobic pockets in enzymes and receptors.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-1-ethyl-N-propylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-3-5-11-9(14)7-6-13(4-2)12-8(7)10/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

JKGGWFRLEBLQLQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN(N=C1N)CC

Origin of Product

United States

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